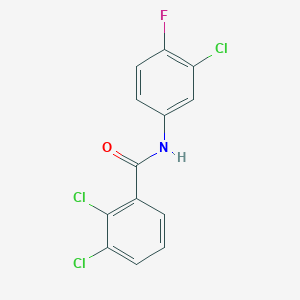![molecular formula C12H12Cl2N4O B5729658 N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as DPI 3290, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has been shown to exhibit potent inhibitory effects on various enzymes and proteins.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 involves the inhibition of various enzymes and proteins, including JNK, PKC, and CDK2. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a critical role in cellular stress responses, including apoptosis and inflammation. PKC is a family of serine/threonine kinases that play critical roles in various cellular processes, including cell proliferation and differentiation. CDK2 is a protein kinase that plays a critical role in the regulation of the cell cycle. By inhibiting these enzymes and proteins, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been shown to exhibit potent inhibitory effects on various enzymes and proteins, including JNK, PKC, and CDK2. These inhibitory effects can modulate various cellular processes and pathways, including cell proliferation, apoptosis, and inflammation. In addition, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential applications in neurodegenerative diseases and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 is its potent inhibitory effects on various enzymes and proteins. This compound has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammatory disorders. However, one of the main limitations of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 is its poor solubility in water, which may limit its applications in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290. One potential direction is the investigation of its potential applications in other diseases and disorders, including metabolic disorders and cardiovascular diseases. In addition, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential applications in scientific research. Finally, the investigation of its potential applications in combination therapy with other drugs and compounds may enhance its therapeutic potential.
合成法
The synthesis of N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 involves the reaction between 2,3-dichloroaniline and 1-methyl-1H-pyrazol-4-carbaldehyde in the presence of potassium carbonate and ethanol. The resulting intermediate is then reacted with N-methyl-N-(3-dimethylaminopropyl)amine and urea to yield N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be increased through recrystallization.
科学的研究の応用
N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory effects on various enzymes and proteins, including the c-Jun N-terminal kinase (JNK), protein kinase C (PKC), and cyclin-dependent kinase 2 (CDK2). These enzymes and proteins play critical roles in various cellular processes, including cell proliferation, apoptosis, and inflammation. Thus, N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea 3290 has been investigated for its potential applications in cancer research, neurodegenerative diseases, and inflammatory disorders.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-18-7-8(6-16-18)5-15-12(19)17-10-4-2-3-9(13)11(10)14/h2-4,6-7H,5H2,1H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQWDPQRWZSQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)
![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)




![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)

